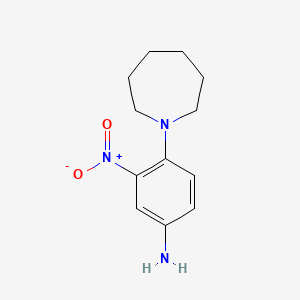

4-(Azepan-1-yl)-3-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biodegradation in Wastewater Treatment

4-(Azepan-1-yl)-3-nitroaniline has applications in biodegradation processes for the treatment of dye-contaminated wastewater. Khalid et al. (2009) explored the degradation of nitroanilines, including 4-nitroaniline, in wastewater. They found that a mixed culture of bacteria could completely remove 100 µmol/L of 4-nitroaniline under aerobic conditions within 72 hours. This indicates potential applications in environmental remediation and wastewater treatment processes (Khalid, Arshad, & Crowley, 2009).

Synthesis of Novel Heterocyclic Systems

In the field of organic synthesis, 4-(Azepan-1-yl)-3-nitroaniline is involved in the formation of novel heterocyclic systems. Astrat’ev et al. (2012) demonstrated its use in creating 7H-tris[1,2,5]oxadiazolo[3,4-b:3′,4′-d:3″,4″-f]azepine, a new heterocyclic system, through nucleophilic displacement of nitro groups (Astrat’ev, Dashko, & Stepanov, 2012).

Fluorescent Sensing

4-(Azepan-1-yl)-3-nitroaniline is also used in developing sensors for detecting nitroaniline compounds. Xie et al. (2020) created a molecularly imprinted fluorescent sensor for 4-nitroaniline, exhibiting high sensitivity and selectivity. This has potential applications in monitoring environmental pollutants (Xie et al., 2020).

Formation of Energetic Compounds

It also plays a role in synthesizing energetic materials. Gulyaev et al. (2021) demonstrated the use of compounds related to 4-(Azepan-1-yl)-3-nitroaniline in creating energetic substances with potential applications in the field of explosives and propellants (Gulyaev et al., 2021).

Environmental Toxicology

In environmental toxicology, derivatives of 4-nitroaniline are studied for their potential ecotoxicity. Olivares et al. (2016) assessed the toxicity of 2,4-dinitroanisole (DNAN) biotransformation products, including those derived from nitroanilines, on zebrafish embryos. This research contributes to understanding the environmental impact of nitroaromatic compounds (Olivares et al., 2016).

Propiedades

IUPAC Name |

4-(azepan-1-yl)-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCMPAWDTLJSBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)